Methyltributylammonium iodide
Overview
Description
Methyltributylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. It is primarily used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .
Scientific Research Applications
Methyltributylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: It has been used in various biochemical assays and as a reagent in the synthesis of biologically active compounds.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyltributylammonium iodide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in nucleophilic substitution reactions. The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic attacks .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis. Additionally, this compound has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit certain enzymes by competing with natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level marks the onset of toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. The compound’s interaction with metabolic enzymes can lead to changes in the rate of metabolic reactions and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can impact its biochemical interactions and effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltributylammonium iodide can be synthesized through the quaternization of tributylamine with methyl iodide. The reaction typically involves the following steps:
Reactants: Tributylamine and methyl iodide.
Solvent: An aprotic solvent such as acetonitrile or dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent any side reactions.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactants: Large quantities of tributylamine and methyl iodide.
Continuous Stirring: To ensure complete mixing and reaction.
Temperature Control: Maintaining optimal temperatures to maximize yield.
Purification: Using industrial-scale crystallization and filtration techniques to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyltributylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by another nucleophile.
Phase Transfer Catalysis: It acts as a catalyst in phase transfer reactions, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides, hydroxides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium salt .
Mechanism of Action
The mechanism by which methyltributylammonium iodide exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant in one phase and transferring it to the other phase where the reaction occurs. This process enhances the reaction rate and yield by increasing the availability of reactants at the interface of the two phases.
Comparison with Similar Compounds
Similar Compounds
Tetrapropylammonium iodide: Another quaternary ammonium salt with similar phase transfer catalytic properties.
Tetraethylammonium iodide: Used in similar applications but with different solubility and reactivity profiles.
Uniqueness
Methyltributylammonium iodide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase transfer catalyst compared to other quaternary ammonium salts .
Properties
IUPAC Name |
tributyl(methyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLCRNXYNRGRA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32680-30-1 (hydroxide), 56375-79-2 (chloride) | |
Record name | Tri-n-butylmethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8091534 | |
Record name | Methyltributylammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-79-8 | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3085-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-n-butylmethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3085-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyltributylammonium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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